molecular formula C23H26N2O2 B11497375 2-[2-methyl-5-(propan-2-yl)phenoxy]-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

2-[2-methyl-5-(propan-2-yl)phenoxy]-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide

Cat. No.: B11497375
M. Wt: 362.5 g/mol
InChI Key: FFAUPBVNJKRZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a pyrrole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Phenoxy Group: This involves the reaction of 2-methyl-5-(propan-2-yl)phenol with an appropriate halogenated compound under basic conditions to form the phenoxy intermediate.

    Introduction of the Pyrrole Ring: The phenoxy intermediate is then reacted with a pyrrole derivative in the presence of a suitable catalyst to form the pyrrole-containing intermediate.

    Formation of the Acetamide Moiety: Finally, the pyrrole-containing intermediate is reacted with an acetamide derivative under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy and pyrrole groups can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The phenoxy and pyrrole groups may interact with enzymes or receptors, leading to modulation of biological processes. The acetamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(propan-2-yl)phenol: A precursor in the synthesis of the target compound.

    4-(1H-Pyrrol-1-yl)phenyl derivatives: Compounds containing the pyrrole ring, which may have similar biological activities.

    Acetamide derivatives: Compounds with the acetamide moiety, which may have similar chemical reactivity.

Uniqueness

2-[2-METHYL-5-(PROPAN-2-YL)PHENOXY]-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}ACETAMIDE is unique due to its combination of a phenoxy group, a pyrrole ring, and an acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)-N-[(4-pyrrol-1-ylphenyl)methyl]acetamide

InChI

InChI=1S/C23H26N2O2/c1-17(2)20-9-6-18(3)22(14-20)27-16-23(26)24-15-19-7-10-21(11-8-19)25-12-4-5-13-25/h4-14,17H,15-16H2,1-3H3,(H,24,26)

InChI Key

FFAUPBVNJKRZOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)NCC2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.